Higher Muscarinic Receptor Affinity in Bladder Assay
In a validated isolated mouse urinary bladder assay employing 5-methylfurmethide as agonist, N-methylatropine demonstrated a pKB value of 9.58 compared to 8.90 for atropine, representing an approximately 4.8-fold higher apparent affinity under identical experimental conditions [1]. The pKB values were estimated from data obtained at concentrations producing dose-ratios greater than 20 and 60, with deviation from simple competitive behavior at low dose-ratios attributable to saturable antagonist removal processes [1].
| Evidence Dimension | Antagonist affinity at muscarinic receptors (pKB) |
|---|---|
| Target Compound Data | pKB = 9.58 |
| Comparator Or Baseline | Atropine: pKB = 8.90 |
| Quantified Difference | ΔpKB = 0.68 (approximately 4.8-fold higher affinity for methylatropine) |
| Conditions | Isolated intact mouse urinary bladder; 5-methylfurmethide agonist; cumulative concentration-effect curves |
Why This Matters
Higher receptor affinity necessitates lower molar concentrations to achieve equivalent muscarinic blockade, which has direct implications for experimental dose selection and procurement quantities.
- [1] Durant P.A.C., Shankley N.P., Welsh N.J., Black J.W. (1991). Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay. British Journal of Pharmacology, 104(1):145-150. DOI: 10.1111/j.1476-5381.1991.tb12399.x View Source
